An In-depth Technical Guide to 3-Bromopropylboronic Acid Pinacol Ester
An In-depth Technical Guide to 3-Bromopropylboronic Acid Pinacol Ester
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Bromopropylboronic acid pinacol ester, also known as 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a bifunctional organoboron compound of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a stable pinacol boronic ester and a reactive alkyl bromide, making it a versatile building block for introducing a propylboronic ester moiety or for participating in sequential cross-coupling reactions. This document provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and workflow visualizations are provided to support its practical application in a research and development setting.
Core Physicochemical Properties
3-Bromopropylboronic acid pinacol ester is a liquid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for handling, reaction setup, and characterization.
| Property | Value | Reference |
| CAS Number | 124215-44-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₈BBrO₂ | [1][2][3] |
| Molecular Weight | 248.95 g/mol | [3] |
| Appearance | Liquid | |
| Density | 1.177 g/mL at 25 °C | [1] |
| Boiling Point | 74-80 °C at 1.1 mmHg; 61-64 °C at 0.35 mmHg | [1] |
| Refractive Index | n20/D 1.4559 | |
| Solubility | Not miscible or difficult to mix with water | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of 3-Bromopropylboronic acid pinacol ester. While full spectra are lot-specific, typical data from Nuclear Magnetic Resonance (NMR) spectroscopy are outlined below. The carbon attached to the boron atom is often difficult to detect in ¹³C NMR due to quadrupolar relaxation.[5]
| Technique | Description |
| ¹H NMR | Proton NMR provides characteristic signals for the propyl chain protons and the twelve equivalent protons of the pinacol group's methyls. |
| ¹³C NMR | Carbon NMR shows signals for the three distinct carbons of the propyl chain and the carbons of the pinacol protecting group. |
| ¹¹B NMR | Boron-11 NMR spectroscopy gives a characteristic broad singlet, with a chemical shift (δ) around 34 ppm, typical for a tetracoordinate boronic ester.[5] |
Synthesis and Experimental Protocols
Boronic acid pinacol esters are generally stable and can be synthesized through several reliable methods.[6] Common routes include the esterification of the corresponding boronic acid with pinacol or the reaction of a Grignard reagent with pinacolborane (HBpin).[7][8]
General Synthesis Workflow
The synthesis of alkylboronic acid pinacol esters can be efficiently achieved by reacting a suitable Grignard reagent with pinacolborane. This method avoids the isolation of the often less stable free boronic acid.
Caption: Synthesis via the Grignard Reagent Method.
Experimental Protocol: Synthesis from a Grignard Reagent
This protocol is a generalized procedure based on established methods for synthesizing pinacol boronate esters.[8][9]
-
Grignard Formation: In an oven-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings. Prepare a solution of 1,3-dibromopropane in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise while maintaining a gentle reflux. Cool the resulting Grignard reagent solution to 0 °C.
-
Borylation: In a separate oven-dried flask, dissolve pinacolborane (HBpin) in anhydrous THF and cool to 0 °C. Add the prepared Grignard reagent solution dropwise to the pinacolborane solution under vigorous stirring.
-
Reaction & Quench: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo.
-
Final Product: Purify the resulting crude oil via vacuum distillation to yield 3-Bromopropylboronic acid pinacol ester as a clear liquid.
Key Applications in Organic Synthesis
3-Bromopropylboronic acid pinacol ester is a valuable intermediate, primarily used in the pharmaceutical industry for the synthesis of complex molecules.[1] Its bifunctional nature allows for its use in multi-step synthetic sequences.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of boronic esters is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[6][10] The pinacol ester group provides stability compared to the free boronic acid, while still allowing for efficient transmetalation onto the palladium catalyst.[11] The alkyl bromide moiety can then be used in a subsequent nucleophilic substitution or another cross-coupling reaction.
Suzuki-Miyaura Reaction Workflow
The diagram below illustrates the catalytic cycle for the coupling of 3-bromopropylboronic acid pinacol ester with an aryl halide.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with 3-bromopropylboronic acid pinacol ester.[12][13]
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), 3-bromopropylboronic acid pinacol ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
Handling and Storage
Proper handling and storage are essential to maintain the quality and reactivity of the reagent.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1] It is recommended to store away from oxidizing agents.[1]
-
Handling: Use appropriate personal protective equipment (PPE), including eye shields and gloves. All handling should be performed in a chemical fume hood.
Conclusion
3-Bromopropylboronic acid pinacol ester is a highly versatile and valuable building block in modern organic synthesis. Its dual functionality as a stable boronic ester for Suzuki-Miyaura cross-coupling and a reactive alkyl halide for subsequent transformations makes it a strategic component in the synthesis of pharmaceuticals and other complex organic molecules. The established protocols for its synthesis and application, combined with its favorable stability, ensure its continued importance for researchers and drug development professionals.
References
- 1. 3-Bromopropylboronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 3-Bromopropylboronic acid pinacol ester, 98% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. rsc.org [rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
